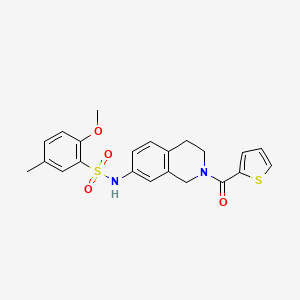

![molecular formula C20H22N8O2 B2470783 7(4H)-Oxo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl) CAS No. 2034249-29-9](/img/structure/B2470783.png)

7(4H)-Oxo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

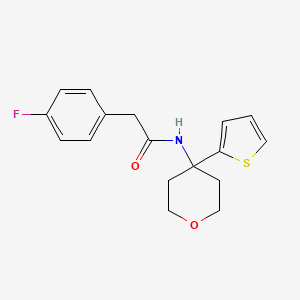

2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tyrosinkinase-Inhibition

Die Struktur der Verbindung deutet auf ein Potenzial als Tyrosinkinase-Inhibitor (TKI) hin. In einer Studie von Mirgany et al. wurde eine Reihe verwandter Verbindungen synthetisiert, darunter Derivate unserer Zielverbindung. Insbesondere zeigten die Verbindungen 6h und 6i hervorragende zytotoxische Wirkungen gegen verschiedene Krebszelllinien mit IC50-Werten von 7,82 bis 21,48 μM. Diese Verbindungen zielten speziell auf wichtige Kinasen wie EGFR, HER2, CDK2 und AURKC ab. Insbesondere Verbindung 6i zeigte potente inhibitorische Wirkungen gegen das mTOR-Enzym, vergleichbar mit etablierten TKIs .

Hemmung der Mikrotubuli-Assemblierung

Eine weitere interessante Anwendung liegt in der Hemmung der Mikrotubuli-Assemblierung. Verbindungen mit ähnlichen Strukturmerkmalen hemmen effektiv die Mikrotubuli-Bildung. Diese Verbindungen stören die Tubulin-Polymerisation, die für die Zellteilung entscheidend ist. Eine solche Hemmung könnte für die Krebstherapie weiter untersucht werden .

Antitumoraktivität

In-vitro-Antitumorassays zeigten, dass bestimmte Derivate dieser Verbindung moderate bis hohe inhibitorische Aktivitäten gegen verschiedene Tumorzelllinien zeigten, darunter HepG2, SK-OV-3, NCI-H460 und BEL-7404. Wichtig ist, dass ihre Zytotoxizität gegenüber normalen Zellen (HL-7702) deutlich geringer war als die von Standard-Chemotherapeutika wie 5-FU und Cisplatin .

Verbesserte Löslichkeit und orale Absorption

Strukturelle Modifikationen haben zu verbesserten Eigenschaften geführt. So verbesserte die Einführung einer Piperazineinheit anstelle einer 6-Methylenkette die Wasserlöslichkeit (bis zu 19 mg/ml bei pH 1,2) und verbesserte die orale Absorption im Vergleich zu früheren Verbindungen deutlich. Diese Optimierung könnte das klinische Potenzial der Verbindung verbessern .

Regiogesteuerte Synthese substituierter Imidazole

Imidazole, einschließlich unserer Verbindung, sind essentielle heterozyklische Motive in funktionellen Molekülen. Neuere Fortschritte bei regiogesteuerten Syntheseverfahren für substituierte Imidazole sind strategisch wichtig. Eine weitere Erforschung der Synthese und Modifikation dieser Verbindung könnte zur Arzneimittelentwicklung beitragen .

Wirkmechanismus

Target of Action

It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets could be enzymes or receptors involved in these pathways.

Mode of Action

It’s known that benzimidazole derivatives often interact with their targets by forming hydrogen bonds, due to the presence of the imidazole ring . This interaction can lead to changes in the conformation or function of the target, resulting in the observed pharmacological effects.

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted in the urine.

Eigenschaften

IUPAC Name |

2-[4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O2/c1-13-12-18(30)28-19(21-13)24-20(25-28)27-10-8-26(9-11-27)17(29)7-6-16-22-14-4-2-3-5-15(14)23-16/h2-5,12H,6-11H2,1H3,(H,22,23)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXDDODUAHWVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)

![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)

![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2470713.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)

![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)

![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)

![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)